molecular formula C17H15FN2O3S B2900592 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 441291-39-0

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2900592
CAS No.: 441291-39-0
M. Wt: 346.38
InChI Key: YQTNAEBMZCVSHW-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic small molecule belonging to a class of substituted benzothiazole benzamides investigated for its potential in pharmaceutical and agrochemical research. Compounds within this structural family have demonstrated significant research value in preliminary studies, showing promising biological activities including antiviral effects against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) . The molecular structure integrates a fluorinated benzothiazole ring, a common scaffold in medicinal chemistry, linked to a dimethoxy-substituted benzamide group. This specific configuration is designed to modulate the compound's electronic properties and binding affinity to biological targets. The mechanism of action for related analogs is under investigation but may involve the inhibition of key cellular or viral processes. Research on closely related chemical structures indicates potential anticancer properties through the inhibition of cancer cell proliferation . This compound serves as a valuable chemical tool for researchers exploring new therapeutic and agrochemical agents, particularly in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. It is supplied strictly for laboratory research purposes.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-12-6-5-11(18)9-15(12)24-17(20)19-16(21)10-4-7-13(22-2)14(8-10)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTNAEBMZCVSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Key Benzothiazole-Based Compounds

Compound Name Structural Features Biological Activity Key Findings
(E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide 6-Fluoro, 3-methyl, 3,4-dimethoxybenzamide Potential kinase inhibition (inferred) Hypothesized enhanced metabolic stability and solubility due to fluorine and methoxy groups
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) [] 6-Nitro, thiadiazole-thioacetamide VEGFR-2 inhibition (IC₅₀ = 0.89 µM) High potency attributed to nitro group’s electron-withdrawing effects and thiadiazole interactions
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) [] Thiadiazole, dimethylamino-acryloyl Anticancer activity Strong cytotoxicity linked to acryloyl moiety’s electrophilic reactivity

Key Observations :

  • Substituent Effects : The 6-fluoro group in the target compound may offer superior metabolic stability compared to the nitro group in 6d, as fluorine is less prone to reduction in vivo .
  • Solubility : The 3,4-dimethoxybenzamide in the target compound likely enhances water solubility relative to the phenylureido-thiadiazole in 6d, which has higher lipophilicity .

Thiadiazole and Triazole Derivatives

Table 2: Thiadiazole/Triazole-Containing Analogues

Compound Name Structural Features Synthesis Method Key Properties
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) [] Triazole, phenylacetyl Nucleophilic substitution with ethyl chloroformate Moderate bioactivity due to carbamate group’s hydrolytic instability
N-(5-(1-((5-acetyl-3-aryl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide (6a-d) [] Thiadiazole, sulfonamide Carbodithioate and hydrazonoyl halide coupling Broad-spectrum antimicrobial activity from sulfonamide moiety

Key Observations :

  • Synthetic Flexibility : The target compound’s benzothiazole core may allow simpler synthesis compared to thiadiazole-triazole hybrids, which require multi-step coupling (e.g., ) .
  • Bioactivity : Unlike sulfonamide-containing thiadiazoles (), the target compound’s benzamide group may favor kinase inhibition over antimicrobial effects.

Benzamide Derivatives

Table 3: Benzamide-Based Compounds

Compound Name Structural Features Applications
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide [] Trifluoromethyl, chloropyrazine Intermediate in agrochemical synthesis
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) [] Dichlorophenyl, ethoxymethoxy Herbicide

Key Observations :

  • Agrochemical vs. Pharmaceutical Use : The target compound’s dimethoxy groups contrast with the halogenated benzamides in pesticides (), suggesting a focus on drug development rather than herbicidal activity .

Pharmacokinetic and Binding Mode Comparisons

  • Molecular Docking : Benzothiazole derivatives like 6d () bind VEGFR-2 via hydrogen bonding with nitro and thiadiazole groups. The target compound’s fluoro and methoxy substituents could improve selectivity by avoiding off-target interactions .
  • ADME Predictions : Using tools like PreADMET (referenced in ), the target compound’s logP is likely lower than 6d due to polar methoxy groups, suggesting better aqueous solubility .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene : A benzothiazole derivative substituted with fluorine at position 6 and a methyl group at position 3.
  • 3,4-Dimethoxybenzamide : A benzamide fragment with methoxy groups at positions 3 and 4.

Retrosynthetically, the compound is formed via a condensation reaction between the benzothiazole amine and the benzamide carbonyl group. Key intermediates include:

  • 2-Amino-6-fluoro-3-methylbenzothiazole
  • 3,4-Dimethoxybenzoyl chloride

Step-by-Step Synthesis

Formation of the Benzothiazole Core

The benzothiazole ring is synthesized via cyclization of a substituted thiobenzamide. A widely adopted method involves:

Step 1: Preparation of Thiobenzamide Intermediate
2-Amino-4-fluorothiophenol is reacted with methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the methyl group at position 3. Subsequent treatment with Lawesson’s reagent converts the resulting benzamide into a thiobenzamide intermediate.

Step 2: Jacobsen Cyclization
The thiobenzamide undergoes cyclization using potassium hexacyanoferrate(III) (K₃Fe(CN)₆) in an alkaline medium (e.g., sodium hydroxide), yielding 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-one.

Step 3: Generation of the Ylidene Intermediate
The thiazolone is treated with phosphorus oxychloride (POCl₃) to form the reactive 2-chlorobenzothiazole, which is then dehydrohalogenated using triethylamine to produce the ylidene species.

Synthesis of 3,4-Dimethoxybenzamide

Step 1: Protection of Phenolic Hydroxyl Groups
3,4-Dihydroxybenzoic acid is methylated using dimethyl sulfate in an alkaline solution to yield 3,4-dimethoxybenzoic acid.

Step 2: Acid Chloride Formation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Step 3: Coupling Reaction
The acid chloride is reacted with the ylidene intermediate in anhydrous dichloromethane (DCM) with triethylamine as a base, forming the final benzamide product.

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial methods employ continuous flow reactors to enhance yield and reproducibility:

Parameter Batch Process Flow Process
Reaction Time 12–24 h 2–4 h
Yield 65–75% 85–92%
Purity 90–95% 97–99%

Flow systems minimize side reactions by ensuring precise temperature control and rapid mixing.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.
  • Chromatography : Reverse-phase HPLC with a C18 column resolves stereoisomeric impurities.

Reaction Mechanisms and Stereochemical Control

Condensation Mechanism

The formation of the E-isomer is favored due to steric hindrance between the methyl group on the benzothiazole and the methoxy groups on the benzamide. The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation of the ylidene amine by triethylamine.
  • Attack of the amine on the benzoyl chloride’s carbonyl carbon.
  • Elimination of chloride to form the imine bond.

Role of Solvent and Temperature

  • Solvent : Anhydrous DCM minimizes hydrolysis of the acid chloride.
  • Temperature : Reactions conducted at −10°C suppress racemization and side product formation.

Optimization Strategies

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the coupling step, reducing reaction time by 40%:

Catalyst Time (h) Yield (%)
None 6 72
DMAP 3.5 88

Green Chemistry Approaches

  • Replacement of POCl₃ with polymer-supported reagents reduces hazardous waste.
  • Microwave-assisted synthesis cuts energy consumption by 60%.

Challenges and Solutions

Scalability of Fluorination

Direct fluorination of the benzothiazole core using Selectfluor® improves atom economy compared to traditional Balz-Schiemann reactions.

Q & A

Q. What are the key synthetic routes for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide?

The synthesis typically involves a condensation reaction between a substituted benzo[d]thiazole amine and a dimethoxybenzoyl chloride derivative. Critical steps include:

  • Base-mediated coupling : Triethylamine or pyridine neutralizes HCl generated during amide bond formation .
  • Purification : Use of column chromatography followed by recrystallization to achieve >95% purity.
  • Structural confirmation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate the E-configuration and fluorine placement .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the fluoro-methylbenzo[d]thiazole and dimethoxybenzamide moieties. ¹³C NMR confirms carbonyl and aromatic carbon environments .
  • Mass Spectrometry (MS) : HRMS provides exact mass verification (e.g., [M+H]⁺ ion at m/z 375.0982) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) confirm functional groups .

Q. What preliminary biological assays are recommended for this compound?

  • Anticancer screening : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : Normal cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates .
  • Temperature control : Reactions at 60–80°C reduce byproduct formation .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis may accelerate condensation .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR techniques : NOESY or COSY correlations clarify spatial arrangements of substituents .
  • X-ray crystallography : Single-crystal analysis definitively confirms stereochemistry and hydrogen bonding .
  • Dynamic NMR studies : Variable-temperature experiments resolve conformational exchange broadening .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or tubulin .
  • QSAR modeling : Correlates substituent electronegativity (e.g., fluorine) with anticancer activity .
  • ADMET prediction : SwissADME estimates bioavailability and blood-brain barrier penetration .

Q. What strategies enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Fluorine substitution : Improves membrane permeability and metabolic resistance via electron-withdrawing effects .
  • Prodrug design : Esterification of methoxy groups increases aqueous solubility .
  • Salt formation : Hydrochloride salts improve crystallinity and stability .

Q. How to address discrepancies in biological activity across studies (e.g., variable IC₅₀ values)?

  • Standardized protocols : Uniform cell culture conditions (e.g., passage number, serum concentration) .
  • Dose-response validation : Replicate assays with internal controls (e.g., doxorubicin) .
  • Meta-analysis : Cross-study comparisons to identify structure-activity trends .

Q. What approaches guide structure-activity relationship (SAR) studies?

  • Substituent variation : Replace fluorine with Cl/Br or methoxy with ethoxy to assess electronic effects .
  • Bioisosteric replacement : Swap benzo[d]thiazole with indole or benzimidazole cores .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) .

Q. How to study interactions with biological targets (e.g., enzymes, receptors)?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., K_D values) for target proteins .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis assays : Identify key residues in target binding pockets via alanine scanning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.